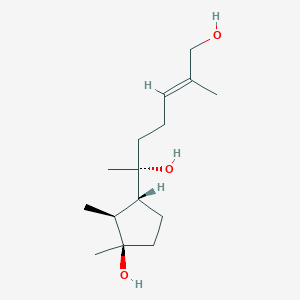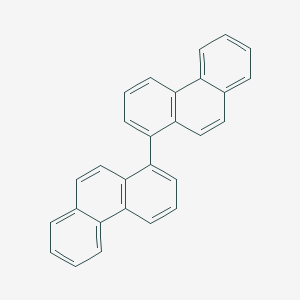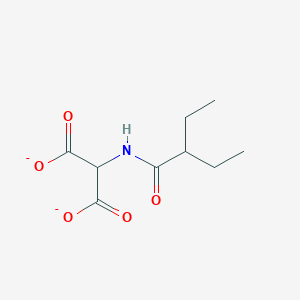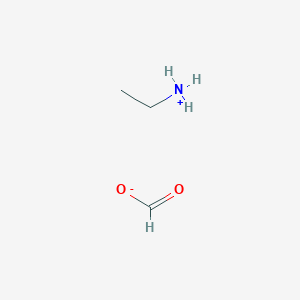![molecular formula C11H9NO2 B1261997 Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro-](/img/structure/B1261997.png)
Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro-
Vue d'ensemble
Description
Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro- is a member of indoles. It has a role as an anticoronaviral agent.
Applications De Recherche Scientifique
1. Chemical Structure Analysis and Synthesis
- Cyclopent[f]indole-2,3-dione derivatives have been analyzed for their chemical structures, including various rearrangement and oxidation products. The structural determination enhances understanding of the molecular configurations of these compounds (Noland et al., 1996).
- The molecule is integral in palladium-catalyzed oxidative annulation processes, leading to diverse biological properties and potential pharmaceutical applications (Agy et al., 2019).
- Cyclopent[f]indole-2,3-dione motifs have been identified in new indole alkaloids from marine sponges, indicating its presence in rare natural products and its potential for novel bioactive compound discovery (Khokhar et al., 2013).
2. Advancements in Organic Chemistry
- Cyclopent[f]indole-2,3-dione is utilized in diastereoselective cycloaddition reactions, contributing to advancements in organic synthesis methods (Greci et al., 2001).
- Innovative reactions involving this compound lead to the formation of unique structures like cyclopenta[b]pyrrole-3,4-diones, highlighting its role in developing new chemical entities (Sayapin et al., 2021).
- It's used in synthesizing diverse carbazoles and cyclopent[b]indoles, showcasing its versatility in organic chemistry and potential pharmaceutical applications (Katritzky et al., 1996).
3. Novel Applications in Chemistry
- Cyclopent[f]indole-2,3-dione serves as a precursor in the synthesis of tetrahydro cyclopenta indole, demonstrating its role in creating complex chemical structures (Qing-guo, 2011).
- Its derivatives are essential in Lewis acid-catalyzed oxa Diels-Alder reactions, leading to novel tetracyclic compounds, highlighting its contribution to synthetic methodology advancements (Banda et al., 2023).
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
1,5,6,7-tetrahydrocyclopenta[f]indole-2,3-dione |
InChI |
InChI=1S/C11H9NO2/c13-10-8-4-6-2-1-3-7(6)5-9(8)12-11(10)14/h4-5H,1-3H2,(H,12,13,14) |
Clé InChI |
BNNNCGOCFKVAEM-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C=C2C1)NC(=O)C3=O |
SMILES canonique |
C1CC2=CC3=C(C=C2C1)NC(=O)C3=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-S-[(1Z)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1261914.png)

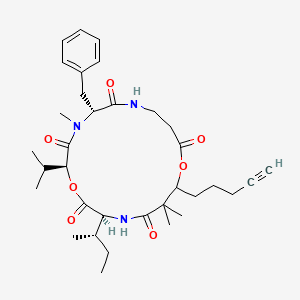
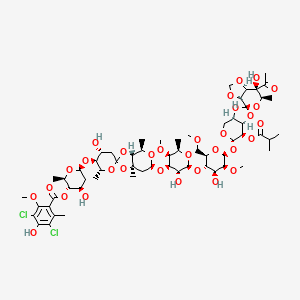

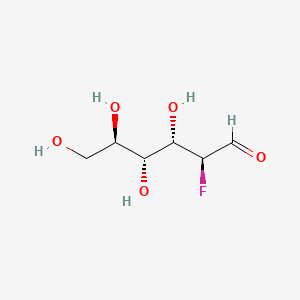
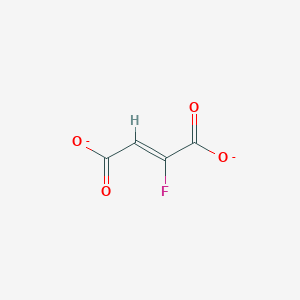
![[(8R,9S,10S,13S,14S)-3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B1261926.png)
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1261927.png)
